molecular formula C20H18N4O4 B11020381 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11020381
M. Wt: 378.4 g/mol
InChI Key: OPAMXIJAYXBHGF-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a quinazolinone moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrolidine, the ring is constructed through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the pyrrolidine ring, often through nucleophilic substitution or coupling reactions.

    Formation of the Quinazolinone Moiety: The quinazolinone structure is synthesized separately and then coupled with the pyrrolidine intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and quinazolinone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-4-carboxamide: Another positional isomer with potential differences in reactivity and biological activity.

Uniqueness

The uniqueness of 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3H-quinazolin-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18N4O4/c1-28-15-5-3-14(4-6-15)24-10-12(8-18(24)25)19(26)23-13-2-7-17-16(9-13)20(27)22-11-21-17/h2-7,9,11-12H,8,10H2,1H3,(H,23,26)(H,21,22,27)

InChI Key

OPAMXIJAYXBHGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

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